![molecular formula C16H20N2 B5213471 4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
4-[(3-methyl-1-piperidinyl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methyl-1-piperidinyl)methyl]quinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the activity of various kinases such as protein kinase C and cyclin-dependent kinase, which are involved in the regulation of cell growth and proliferation. 4-[(3-methyl-1-piperidinyl)methyl]quinoline also inhibits the activity of various transcription factors such as NF-kappaB, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to exhibit various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines such as TNF-alpha and IL-6. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its potent pharmacological properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using 4-[(3-methyl-1-piperidinyl)methyl]quinoline in lab experiments is its toxicity, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on 4-[(3-methyl-1-piperidinyl)methyl]quinoline. One of the future directions is to study the potential therapeutic applications of 4-[(3-methyl-1-piperidinyl)methyl]quinoline in other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential side effects of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and its toxicity profile. Additionally, further research is needed to elucidate the exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]quinoline and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]quinoline involves the reaction of 3-methylpiperidine with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride. The resulting compound is then reduced to 4-[(3-methyl-1-piperidinyl)methyl]quinoline using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4-[(3-methyl-1-piperidinyl)methyl]quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-[(3-methyl-1-piperidinyl)methyl]quinoline has also been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-5-4-10-18(11-13)12-14-8-9-17-16-7-3-2-6-15(14)16/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPWGJFYXFZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperidin-1-yl)methyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
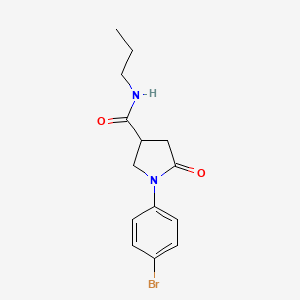
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![3-ethyl-5-(1-methylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B5213416.png)
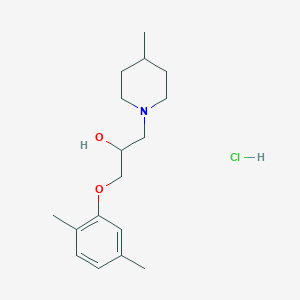

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
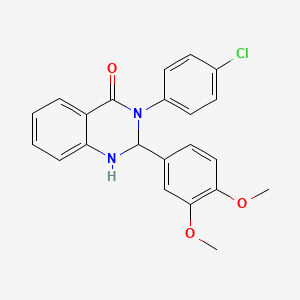
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)

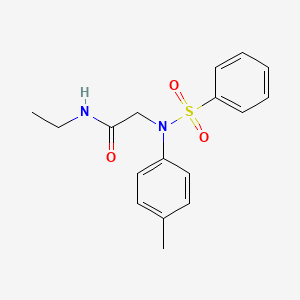
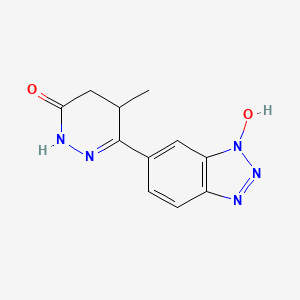
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)